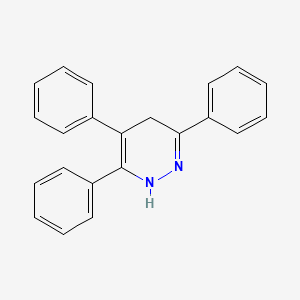

3,4,6-Triphenyl-2,5-dihydropyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,6-Triphenyl-2,5-dihydropyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Triphenyl-2,5-dihydropyridazine typically involves the condensation of hydrazines with 4-oxocarboxylic acids or their derivatives (esters, thioesters, amides, and lactams). This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Triphenyl-2,5-dihydropyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridazine ring itself.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyridazines and dihydropyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,6-Triphenyl-2,5-dihydropyridazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 3,4,6-Triphenyl-2,5-dihydropyridazine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Pyridazine: A parent compound with a similar pyridazine ring structure.

Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.

Tetrazine: Another nitrogen-containing heterocycle with different reactivity and applications.

Uniqueness: 3,4,6-Triphenyl-2,5-dihydropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of novel materials and potential therapeutic agents .

Biological Activity

3,4,6-Triphenyl-2,5-dihydropyridazine is a heterocyclic compound characterized by its unique structure featuring three phenyl groups attached to a dihydropyridazine core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antioxidant properties.

- Molecular Formula : C21H20N2

- Molecular Weight : 313.41 g/mol

- Structure : The compound's structure allows for various interactions with biological targets, making it a subject of interest for further research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Activity : The compound has been noted for its potent anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines.

- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This activity is believed to be linked to the induction of protective factors and regulation of redox-sensitive signaling pathways .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as NADPH oxidase and xanthine oxidase, which are involved in oxidative stress and inflammation .

- Transcription Factor Activation : It may activate transcription factors like Nrf2, leading to the upregulation of endogenous antioxidant enzymes that protect cells from oxidative damage .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity

A study assessed the antioxidant capacity using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

Properties

CAS No. |

87439-77-8 |

|---|---|

Molecular Formula |

C22H18N2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

3,5,6-triphenyl-1,4-dihydropyridazine |

InChI |

InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24-22(20)19-14-8-3-9-15-19/h1-15,24H,16H2 |

InChI Key |

ANJZJEZBMGGDNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.